![molecular formula C8H7NS B13814980 Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
Thieno[3,2-b]pyridine, 2-methyl-
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Overview
Description
Thieno[3,2-b]pyridine, 2-methyl- is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The structure of thieno[3,2-b]pyridine, 2-methyl- consists of a thiophene ring fused to a pyridine ring with a methyl group attached to the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine, 2-methyl- can be achieved through various methods. One common approach involves the cyclization of 2-thioxopyridine-3-carbonitrile intermediates . This method typically involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents under basic conditions to form the thienopyridine ring system . Another method involves the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction with N-aryl-2-bromoacetamides .
Industrial Production Methods
Industrial production of thieno[3,2-b]pyridine, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Antitumor Activity
Thieno[3,2-b]pyridine derivatives have shown promising antitumor activity in various studies. One notable study evaluated the antitumor effects of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives against triple-negative breast cancer (TNBC) cell lines. The results indicated that certain compounds exhibited significant growth inhibition in TNBC cells with minimal effects on non-tumorigenic cells. For instance, compound 2e demonstrated a GI50 value of 13 μM against MDA-MB-231 cells, indicating its potential as a therapeutic agent in cancer treatment .
Drug Delivery Systems
Magnetoliposomes incorporating thieno[3,2-b]pyridine derivatives have been developed as effective drug delivery systems. These liposomes can be guided to specific sites using external magnetic fields, enhancing targeted therapy while minimizing side effects. In vitro studies showed that drug-loaded magnetoliposomes achieved high encapsulation efficiencies (over 75%) and exhibited low GI50 values across several human tumor cell lines . This dual approach combines chemotherapy with magnetic hyperthermia, presenting a novel strategy for cancer treatment.
Case Study: Antitumor Effects on TNBC Cells
Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
---|---|---|---|
2e | MDA-MB-231 | 13 | Minimal effect |
1 | MDA-MB-468 | <10 | Low cytotoxicity |
Case Study: Magnetoliposome Delivery
Parameter | Value |
---|---|
Encapsulation Efficiency | >75% |
Magnetic Properties | Superparamagnetic behavior |
In Vitro GI50 Values | Ranged from 0.09 to 5.91 μM |
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to modulate these pathways contributes to its pharmacological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,2-c]pyridine: A structurally related compound with distinct pharmacological properties.
Thieno[2,3-c]pyridine: Known for its use as a kinase inhibitor and in drug discovery.
Uniqueness
Thieno[3,2-b]pyridine, 2-methyl- stands out due to its unique substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the second position of the pyridine ring can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7NS |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H7NS/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3 |
InChI Key |
RKQWKIZYDYKFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
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